6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclohexyl group attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups, which can enhance its biological activity and solubility.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group, which can affect its pharmacokinetic properties and biological activity.
The presence of the cyclohexyl group in this compound imparts unique properties, making it distinct from other tetrahydroisoquinoline derivatives.
Properties
CAS No. |
374824-24-5 |
---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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